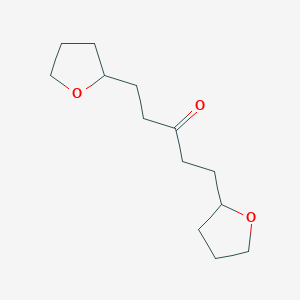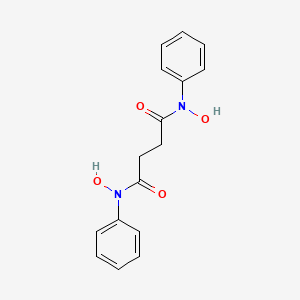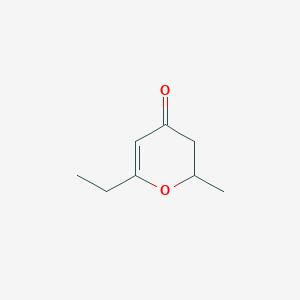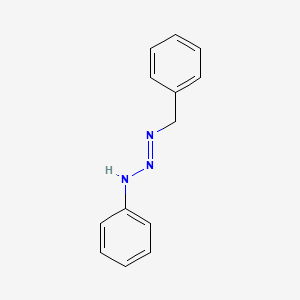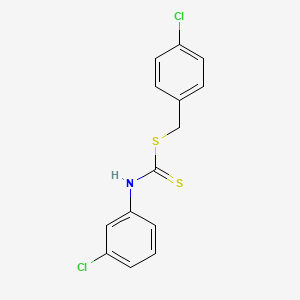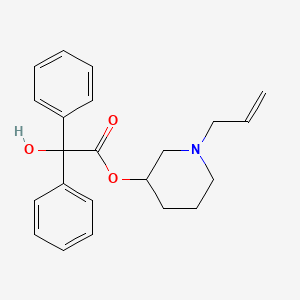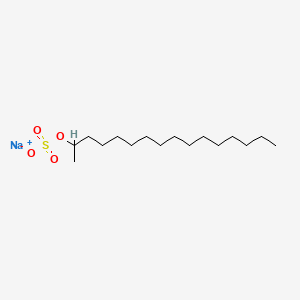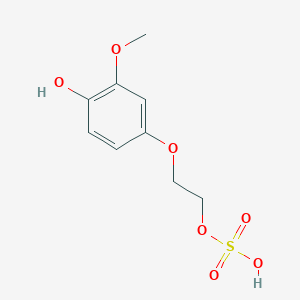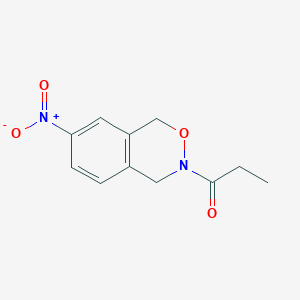
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are characterized by a benzene ring fused with an oxazine ring. The presence of a nitro group and a propionyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- typically involves a multi-step process One common method is the reaction of an amine with formaldehyde and a phenol derivative under controlled conditions to form the oxazine ring
Synthetic Route:
Formation of Oxazine Ring: The reaction of an amine with formaldehyde and a phenol derivative.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid.
Acylation: Introduction of the propionyl group using acylating agents such as propionyl chloride.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
- Amino derivatives from reduction of the nitro group.
- Various substituted benzoxazine derivatives from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxazine ring can also participate in various chemical reactions, leading to the formation of active compounds.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes.
Receptors: It can bind to receptors and modulate their activity.
DNA/RNA: It can interact with nucleic acids, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- can be compared with other benzoxazine derivatives:
3,4-Dihydro-1H-2,3-benzoxazine: Lacks the nitro and propionyl groups, making it less reactive.
3,4-Dihydro-3-methyl-1H-2,3-benzoxazine: Contains a methyl group instead of a nitro group, leading to different chemical properties.
3,4-Dihydro-2H-1,3-benzoxazine: Another derivative with different substituents, affecting its reactivity and applications.
Uniqueness: The presence of both nitro and propionyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- makes it unique and potentially more versatile in chemical and biological applications compared to its analogs.
Eigenschaften
CAS-Nummer |
21038-11-9 |
|---|---|
Molekularformel |
C11H12N2O4 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
1-(7-nitro-1,4-dihydro-2,3-benzoxazin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H12N2O4/c1-2-11(14)12-6-8-3-4-10(13(15)16)5-9(8)7-17-12/h3-5H,2,6-7H2,1H3 |
InChI-Schlüssel |
PMMVHZSWDJDSQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CC2=C(CO1)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


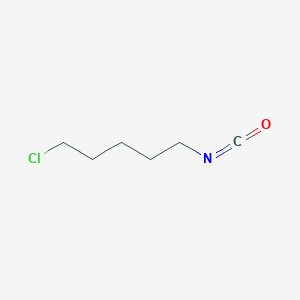
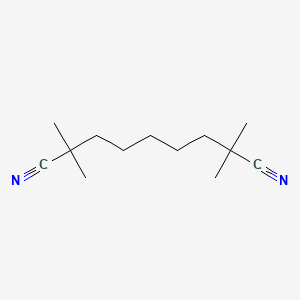

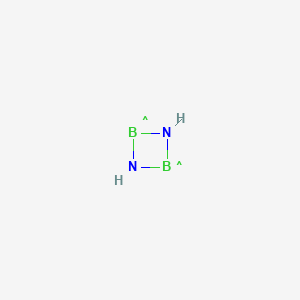
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

